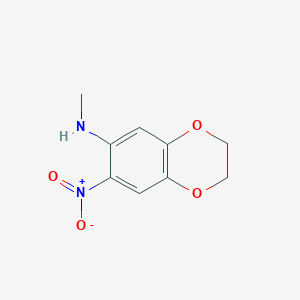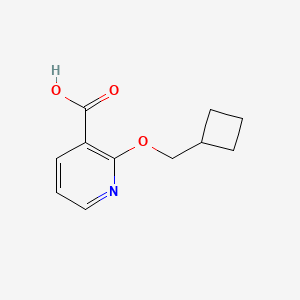
Ácido 2-(ciclobutilmetoxí)nicotínico
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Investigación farmacéutica
Los derivados del ácido nicotínico se han estudiado por sus posibles aplicaciones farmacéuticas, incluidas las propiedades antiinflamatorias y analgésicas . “Ácido 2-(ciclobutilmetoxí)nicotínico” podría investigarse para efectos terapéuticos similares.
Química computacional
A menudo se realizan análisis computacionales en derivados del ácido nicotínico para predecir su comportamiento e interacciones con moléculas biológicas . Este compuesto puede utilizarse en estudios computacionales para comprender sus afinidades de unión y reactividad.
Estudios antibacterianos y anti-biopelícula
Algunos derivados de la nicotinamida han mostrado actividades antibacterianas y anti-biopelícula . La investigación podría explorar si “this compound” tiene propiedades similares.
Química analítica
Los derivados del ácido nicotínico se pueden utilizar como estándares o reactivos en aplicaciones de química analítica, como la cromatografía .
Investigación en ciencias de la vida
Como químico de investigación, “this compound” puede utilizarse en varios experimentos de ciencias de la vida para estudiar procesos celulares o como componente en el desarrollo de ensayos .
Producción biofarmacéutica
En la fabricación biofarmacéutica, este compuesto podría utilizarse potencialmente en la formulación de productos farmacéuticos o como parte del proceso de producción .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-(Cyclobutylmethoxy)nicotinic acid is the nicotinic acetylcholine receptor (nAChR) . nAChRs are ligand-gated ion channels responsible for mediating excitatory cholinergic neurotransmission in the central nervous system .
Biochemical Pathways
The biochemical pathways affected by 2-(Cyclobutylmethoxy)nicotinic acid are similar to those of nicotine. Three pathways of nicotine degradation, namely the pyridine pathway, pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway), have been identified in bacteria . These pathways involve specific genome architecture, regulation mechanisms, and specific genes or enzymes .
Pharmacokinetics
It’s known that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure . Similar factors may influence the pharmacokinetics of 2-(Cyclobutylmethoxy)nicotinic acid.
Result of Action
The molecular and cellular effects of 2-(Cyclobutylmethoxy)nicotinic acid’s action are likely to be similar to those of nicotine, given their similar structures and targets. Nicotine’s interaction with nAChRs can influence both neuronal excitability and cell signaling mechanisms, contributing to the development or maintenance of dependence .
Análisis Bioquímico
Cellular Effects
2-(Cyclobutylmethoxy)nicotinic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can affect the levels of NAD, a critical cofactor in redox reactions, thereby impacting cellular energy metabolism and oxidative stress responses. Additionally, 2-(Cyclobutylmethoxy)nicotinic acid may alter the expression of genes involved in metabolic pathways, leading to changes in cellular function and homeostasis.
Molecular Mechanism
The molecular mechanism of action of 2-(Cyclobutylmethoxy)nicotinic acid involves its interactions with specific biomolecules, such as enzymes and receptors. This compound can bind to the active sites of NAD-dependent deacetylases, inhibiting or activating their enzymatic activity . These interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways. For example, the binding of 2-(Cyclobutylmethoxy)nicotinic acid to sirtuins can modulate their deacetylase activity, affecting the acetylation status of target proteins and influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Cyclobutylmethoxy)nicotinic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions Long-term exposure to 2-(Cyclobutylmethoxy)nicotinic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 2-(Cyclobutylmethoxy)nicotinic acid vary with different dosages in animal models. At lower doses, this compound may have beneficial effects on cellular metabolism and gene expression, while higher doses could lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels. Additionally, high doses of 2-(Cyclobutylmethoxy)nicotinic acid may cause oxidative stress and disrupt cellular homeostasis, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-(Cyclobutylmethoxy)nicotinic acid is involved in several metabolic pathways, particularly those related to nicotinic acid metabolism . This compound interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are involved in the synthesis of NAD . These interactions can affect metabolic flux and the levels of key metabolites, influencing cellular energy metabolism and redox balance.
Transport and Distribution
The transport and distribution of 2-(Cyclobutylmethoxy)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cellular membranes by nicotinic acid transporters, which facilitate its uptake and distribution within cells. Once inside the cell, 2-(Cyclobutylmethoxy)nicotinic acid may bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-(Cyclobutylmethoxy)nicotinic acid is influenced by targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it exerts its biochemical effects. The localization of 2-(Cyclobutylmethoxy)nicotinic acid within these compartments can impact its activity and function, highlighting the importance of understanding its subcellular distribution in biochemical research.
Propiedades
IUPAC Name |
2-(cyclobutylmethoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-5-2-6-12-10(9)15-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASIICHRTDRSRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


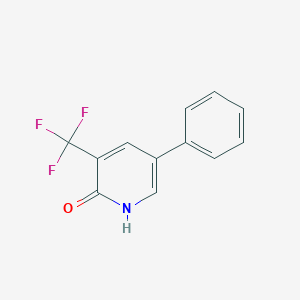

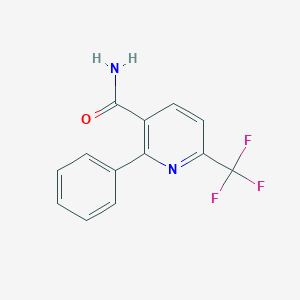
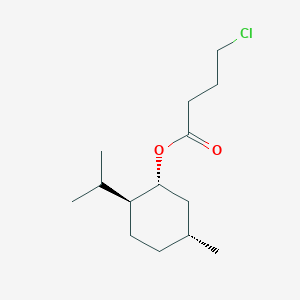



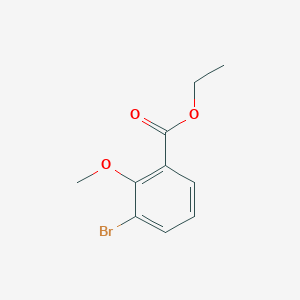
![Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester](/img/structure/B1391572.png)
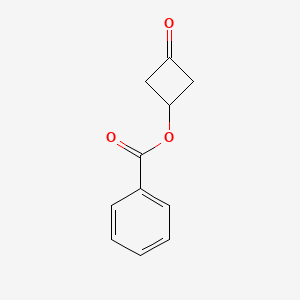
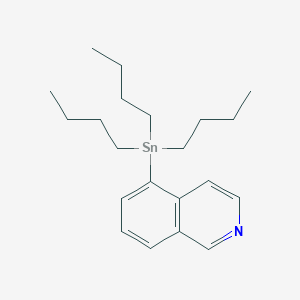
![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391575.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1391576.png)
